ethyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetyl)piperazine-1-carboxylate dihydrochloride
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Overview
Description
Ethyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetyl)piperazine-1-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C17H30Cl2N6O3 and its molecular weight is 437.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound has been involved in the synthesis and characterization of novel derivatives with potential biological activities. For instance, Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, demonstrating a method for creating compounds with antimicrobial properties. This showcases the compound's role in generating new chemical entities that could be further explored for therapeutic applications (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Biological Evaluation
Several studies have focused on the biological evaluation of related compounds, underscoring the potential of ethyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetyl)piperazine-1-carboxylate dihydrochloride and its derivatives in biomedical research. Sharma et al. (2014) synthesized novel carbazole derivatives, including compounds with structural similarities to the subject chemical, and evaluated their antibacterial, antifungal, and anticancer activities. This indicates the compound's relevance in the search for new treatments for infectious diseases and cancer (Sharma, D., Nitin Kumar, & D. Pathak, 2014).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of compounds related to this compound have been a subject of research. For example, Başoğlu et al. (2013) explored the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigated their biological activities. Some compounds exhibited good to moderate antimicrobial activity, highlighting the potential of derivatives of the target compound in developing new antimicrobial agents (Başoğlu, S., Serdar Ulker, S. Alpay‐Karaoglu, & N. Demirbas, 2013).
Anticancer Activity
Research has also delved into the anticancer potential of compounds structurally related to this compound. Lv et al. (2017) reported on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, showing significant activity against drug-sensitive/resistant strains. This suggests the compound's utility in the design and development of new drugs for tuberculosis and possibly other diseases (Lv, K., Linhu Li, Bo Wang, Mingliang Liu, Bin Wang, Weiyi Shen, Huiyuan Guo, & Yu Lu, 2017).
Future Directions
The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, there is a great importance of heterocyclic ring containing drugs .
Properties
IUPAC Name |
ethyl 4-[2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetyl]piperazine-1-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O3.2ClH/c1-3-26-17(25)23-12-10-21(11-13-23)15(24)14-20-6-8-22(9-7-20)16-18-4-5-19(16)2;;/h4-5H,3,6-14H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBWVEMDEYZPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CN3C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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